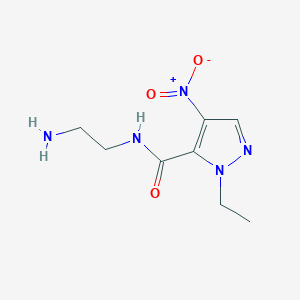
N-(2-アミノエチル)-1-エチル-4-ニトロ-1H-ピラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C8H13N5O3 and its molecular weight is 227.224. The purity is usually 95%.
BenchChem offers high-quality N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エアロゲルとCO₂捕捉
AEENPC: は、軽量で多孔質、高表面積を有するセルロース系エアロゲルに組み込まれています。これらのエアロゲルは、AEENPCで修飾された球状セルロースナノクリスタル(CNC)ハイドロゲルを凍結乾燥または超臨界CO₂乾燥することで合成できます。AEENPCのアミン基はセルロースマトリックスと共有結合を形成し、独特な特性を持つエアロゲルが得られます。
これらのエアロゲルは、CO₂捕捉などの用途に有望であり、アミン基は二酸化炭素と化学的に結合し、温室効果ガスの排出量を抑制する可能性があります .
ホルムアルデヒド吸着
MCC/APMDS(微結晶セルロース/N-(2-アミノエチル)-3-アミノプロピルメチルジメトキシシラン)複合エアロゲルは、ホルムアルデヒドを効果的に吸着します。AEENPC中のプロトン化された–NH₃⁺基はホルムアルデヒドと反応し、シッフ塩基を形成します。 この相互作用は、ホルムアルデヒドを環境から除去するのに役立ち、室内空気質の改善に役立ちます .
腐食抑制
材料科学分野では、AEENPCは金属の腐食抑制剤として研究されています。金属表面に存在するAEENPCは、電気化学反応を阻害し、腐食から保護します。
これらの用途は、AEENPCの汎用性とそのさまざまな科学分野における潜在的な影響を強調しています。研究者たちはAEENPCの特性と用途をさらに探求しており、今後の研究にとって興味深い化合物です。
Synthesis and characterization of amine-modified spherical nanocellulose aerogels Preparation of Microcrystalline Cellulose/N-(2-aminoethyl)-3-Aminopropyl Methyl Dimethoxysilane Composite Aerogel and Adsorption Properties for Formaldehyde
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic, corrosive, or flammable. Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis .
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)-2-ethyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-2-12-7(8(14)10-4-3-9)6(5-11-12)13(15)16/h5H,2-4,9H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHVWUFPLCNQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)
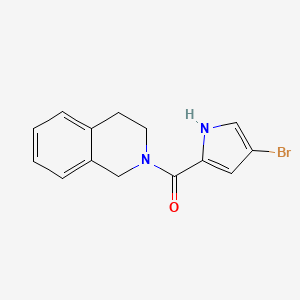
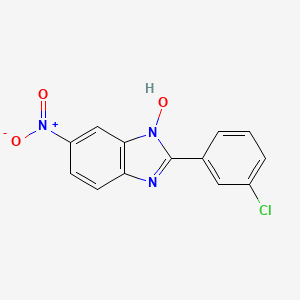
![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)
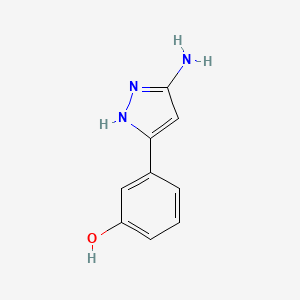
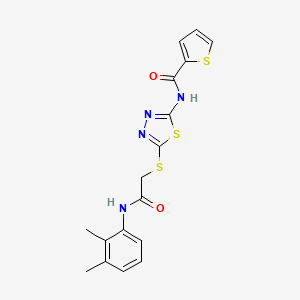
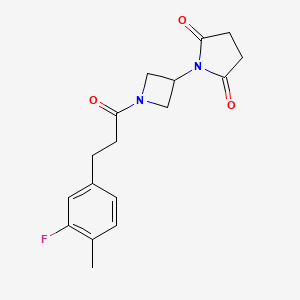

![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)

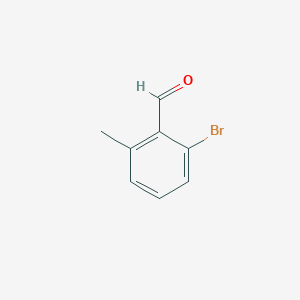

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)

